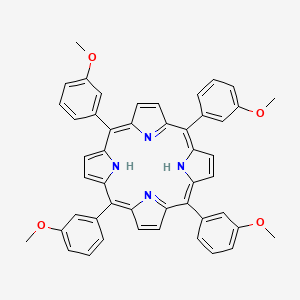

5,10,15,20-Tetra(3-methoxyphenyl)porphyrin

Description

Properties

Molecular Formula |

C48H38N4O4 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |

InChI Key |

DNMOKGCCGNYHJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin and Its Derivatives

Classical Adler-Longo Synthesis Approaches

The Adler-Longo method is a one-step synthesis that has been a workhorse in porphyrin chemistry for decades. nih.govulisboa.pt It involves the condensation of a pyrrole (B145914) with an aldehyde in a high-boiling carboxylic acid, such as propionic acid, under aerobic conditions. nih.govwikipedia.org The reaction is typically carried out at reflux temperature, around 141°C, for a relatively short duration. nih.govulisboa.pt

For the synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin, this would involve reacting pyrrole with 3-methoxybenzaldehyde (B106831) in refluxing propionic acid. The acidic medium catalyzes the condensation of the reactants into a porphyrinogen (B1241876), which is then oxidized by atmospheric oxygen to the stable, aromatic porphyrin. wikipedia.org While straightforward, the Adler-Longo method often results in modest yields, typically in the range of 10-30%, and can produce significant amounts of tar-like byproducts, which complicates the purification process. nih.gov

Modified Lindsey-Type Condensation Pathways

The Lindsey synthesis offers a milder, two-step alternative to the Adler-Longo method. nih.gov This approach separates the condensation and oxidation steps, allowing for greater control and often leading to higher yields. The initial condensation of the aldehyde and pyrrole is performed at room temperature in a chlorinated solvent, such as dichloromethane (B109758), with an acid catalyst like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). nih.govufl.edu This step establishes an equilibrium between the starting materials and the porphyrinogen.

Following the condensation, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to convert the porphyrinogen to the desired porphyrin. nih.govmdpi.com This method has been successfully applied to the synthesis of a variety of meso-tetraarylporphyrins and can offer yields ranging from 10-60%. nih.gov However, challenges can arise when using benzaldehydes with basic heterocyclic moieties, as they can have poor solubility in the acidified solvent, leading to lower yields or even reaction failure. nih.gov

Acid-Catalyzed Oligomerization and Cyclization Mechanisms

The formation of the porphyrin macrocycle proceeds through a complex series of acid-catalyzed reactions. The process begins with the condensation of pyrrole and an aldehyde to form a carbinol intermediate. This intermediate can then react with another pyrrole molecule to form a dipyrromethane. This process of oligomerization continues, leading to the formation of linear tetrapyrranes (also known as bilanes). nih.govacs.org

The key cyclization step involves the intramolecular reaction of the tetrapyrrane to form the porphyrinogen, a non-aromatic precursor to the porphyrin. nih.gov This cyclization is also acid-catalyzed. The final step is the oxidation of the porphyrinogen, which involves the removal of six hydrogen atoms to yield the stable, aromatic 26 π-electron porphyrin ring system. wikipedia.org Throughout this process, there is a potential for scrambling of the pyrrole units, especially in mixed-aldehyde condensations, which can lead to a mixture of porphyrin products. rsc.org

Optimization of Reaction Conditions and Solvent Systems

The yield and purity of this compound are highly dependent on the reaction conditions. Key factors that can be optimized include the choice of acid catalyst, solvent, temperature, and oxidant. ulisboa.ptarkat-usa.org

Solvent Effects: The choice of solvent plays a crucial role. In Adler-Longo type syntheses, the use of mixed carboxylic acid systems, such as propionic acid and valeric acid, has been shown to improve yields compared to single-acid systems. arkat-usa.org This is attributed to a combination of factors including the acidity, polarity, and viscosity of the mixed solvent. arkat-usa.org For Lindsey-type syntheses, chlorinated solvents are common, but the solubility of intermediates can be a limiting factor. nih.govnih.gov Recent studies have also explored the use of greener solvents like a water-methanol mixture. nih.gov

Oxidants: While atmospheric oxygen is the oxidant in the classical Adler-Longo method, other oxidants can be employed. researchgate.net In some modified procedures, weak organic oxidants like m-nitrotoluene have been used to effectively convert the porphyrinogen to the porphyrin, leading to higher yields. arkat-usa.orgresearchgate.net In the Lindsey synthesis, quinones like DDQ are standard. nih.gov

Temperature and Concentration: The reaction temperature and the concentration of reactants also significantly impact the outcome. High temperatures can lead to the formation of unwanted byproducts and polymerization. arkat-usa.org Therefore, optimizing the temperature and reaction time is critical to maximize the yield of the desired porphyrin. arkat-usa.org

| Factor | Effect on Synthesis | Example |

| Solvent | Influences reactant solubility, reaction rate, and product yield. | Mixed carboxylic acids can increase yields in Adler-Longo synthesis. arkat-usa.org |

| Catalyst | The type and concentration of acid catalyst affect the rate of condensation and oligomerization. | Trifluoroacetic acid (TFA) is commonly used in Lindsey synthesis. nih.gov |

| Oxidant | Determines the efficiency of the final conversion of porphyrinogen to porphyrin. | DDQ is a common oxidant in the two-step Lindsey method. nih.gov |

| Temperature | Affects reaction kinetics and the formation of byproducts. | Adler-Longo is performed at high temperatures, while Lindsey is at room temperature. nih.govnih.gov |

| Concentration | Reactant concentration can influence the rate of reaction and the extent of polymerization. | High dilution conditions are often used in Lindsey synthesis to favor cyclization. nih.gov |

Purification Techniques for Meso-Tetraarylporphyrins

The purification of meso-tetraarylporphyrins is often a challenging yet crucial step due to the formation of various byproducts, including chlorins (dihydroporphyrins) and unreacted starting materials. isuct.rusantaisci.com Column chromatography is the most common method for purifying these compounds. santaisci.comyoutube.com

Column Chromatography: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of porphyrins. santaisci.comyoutube.com A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent, such as dichloromethane, and loading it onto a silica gel column. youtube.com The porphyrin is then eluted using a solvent system of appropriate polarity, often a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). The deep color of porphyrins allows for easy visualization of the separation on the column. youtube.com

Other Techniques:

Precipitation and Washing: Before column chromatography, a preliminary purification can be achieved by precipitating the crude porphyrin from the reaction mixture and washing it with solvents like methanol and hot water to remove some of the impurities. ulisboa.ptyoutube.com

Treatment with Oxidizing Agents: To remove chlorin (B1196114) impurities, the crude product can be treated with an oxidizing agent like DDQ, which converts the chlorin back to the porphyrin. rsc.org The excess oxidant and its byproducts can then be removed by passing the mixture through a pad of alumina. rsc.org

Automated Flash Chromatography: Modern automated flash chromatography systems offer a more efficient and reproducible method for porphyrin purification compared to traditional gravity columns. santaisci.com These systems use pre-packed columns and gradient elution, which can significantly reduce purification time and solvent consumption. santaisci.com

Synthesis of Asymmetrical Methoxyphenyl Porphyrin Derivatives

The synthesis of asymmetrically substituted porphyrins, where the four meso-substituents are not identical, requires more complex strategies than the synthesis of their symmetrical A₄-type counterparts. These methods are essential for creating porphyrins with tailored properties for specific applications. acs.org

One common approach for synthesizing A₃B-type porphyrins, which have three identical meso-substituents and one different one, is the mixed-aldehyde condensation. mdpi.comresearchgate.net This involves reacting pyrrole with a mixture of two different aldehydes. For example, to create an asymmetrical methoxyphenyl porphyrin derivative, one could use a mixture of 3-methoxybenzaldehyde and another substituted benzaldehyde. However, this method typically yields a statistical mixture of six different porphyrins (two symmetrical and four asymmetrical), which then requires extensive chromatographic separation. rsc.org

Structural Elucidation and Conformational Analysis of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin Systems

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin, offering detailed insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrin systems. ulisboa.pt In the ¹H NMR spectrum of this compound, the protons on the phenyl rings and the pyrrole (B145914) units exhibit characteristic chemical shifts. The diamagnetic anisotropy of the porphyrin ring leads to a deshielding effect on the phenyl and pyrrole protons, while the inner N-H protons are shielded. ulisboa.pt The high symmetry of the molecule often results in simple ¹H NMR spectra. ulisboa.pt For instance, in a related compound, 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, the ¹H NMR spectrum in pyridine-d5 (B57733) shows distinct signals for the ortho- and para-protons of the aryl groups, as well as the β-pyrrole protons and the inner imino protons. illinois.edu

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. nih.gov The spectrum reveals distinct signals for the various carbon environments within the porphyrin macrocycle and the methoxyphenyl substituents. nih.gov

While ¹⁹F NMR is not directly applicable to the parent compound, it is invaluable for characterizing fluorinated derivatives. For example, the ¹⁹F NMR spectrum of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin confirms the presence and location of the trifluoromethyl groups. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Porphyrin Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Assignment | Reference |

|---|---|---|---|

| 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin | pyridine-d5 | 9.82 (d, 8H, o-H), 9.50 (t, 4H, p-H), 9.29 (s, 8H, β-pyrrole-H), -2.49 (s, 2H, imino-H) | illinois.edu |

| 2,7-Dinitro-5,10,15,20-tetrakis(3-methylphenyl)porphyrin | CDCl₃ | 9.05 (s, 1H, Hβ-pyrrole), 9.03 (s, 1H, Hβ-pyrrole), 8.86 (d, J = 5.1 Hz, 1H, Hβ-pyrrole), 8.78 and 8.75 (AB system, J = 4.7 Hz, 2H, Hβ-pyrrole), 8.74 (d, J = 5.1 Hz, 1H, Hβ-pyrrole), 8.08–7.95 (m, 8H, H-Ar), 7.69–7.56 (m, 8H, H-Ar), 2.66 (s, 6H, 2 × CH₃), 2.64 and 2.63 (2 × s, 6H, 2 × CH₃), -2.22 (s, 2H, 2 × NH) | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives. nih.govnih.gov The spectra typically exhibit vibrational bands corresponding to N-H stretching, C-H stretching of the aromatic and methoxy (B1213986) groups, C=C and C=N stretching of the porphyrin macrocycle, and C-O stretching of the ether linkage. nih.govresearchgate.net The positions and intensities of these bands can provide insights into the molecular structure and intermolecular interactions. researchgate.net

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a highly intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. ulisboa.ptnih.govnih.govresearchgate.net This spectral pattern is a hallmark of porphyrin macrocycles. nih.gov The Soret band for a related compound, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin, appears at 419 nm, with Q bands observed at 515, 550, 590, and 648 nm. nih.govnih.gov The position and intensity of these bands are sensitive to the substituents on the phenyl rings and the nature of the solvent. illinois.eduresearchgate.net For example, the Soret band of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin is red-shifted by 12 nm compared to tetraphenylporphyrin (B126558) in pyridine (B92270). illinois.edu

Table 2: UV-Visible Absorption Data for Porphyrin Derivatives

| Compound | Solvent | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Reference |

|---|---|---|---|---|

| 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin | CHCl₃ | 419 | 515, 550, 590, 648 | nih.govnih.gov |

| 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin | Pyridine | Red-shifted by 12 nm relative to H₂TPP | No significant shift | illinois.edu |

| 2,7-Dinitro-5,10,15,20-tetrakis(3-methylphenyl)porphyrin | CHCl₃ | 444 | 683, 582, 540 | nih.gov |

Mass Spectrometry (MALDI-TOF, Exact Mass Analysis)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives. ulisboa.ptnih.govnih.gov The calculated molecular weight of the parent compound is 734.8 g/mol , and its exact mass is 734.28930571 Da. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly useful technique for the analysis of porphyrins, often yielding the radical cation M•⁺ as the dominant ion. rockefeller.edu Exact mass analysis provides high-resolution mass data that can definitively confirm the molecular formula of the synthesized compound. nih.govnih.gov For instance, the measured mass of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin was in excellent agreement with its calculated value. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. illinois.edu

Molecular Conformation and Macrocycle Planarity

The solid-state structure of porphyrins reveals important details about the planarity of the macrocycle and the orientation of the peripheral substituents. illinois.edu In the crystal structure of a related compound, meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin, the porphyrin core is nearly planar, with the substituent benzene (B151609) rings oriented at significant dihedral angles with respect to the porphyrin plane. nih.gov Specifically, the dihedral angles are 70.37 (4)° and 66.95 (4)°. nih.gov The porphyrin molecule in this structure is centrosymmetric. nih.gov In contrast, the crystal structure of 5,10,15,20-tetrakis(3,5-difluorophenyl)porphyrin shows a non-planar, ruffled conformation of the porphyrin ring. nih.gov The bond lengths and angles of the porphyrin macrocycle in 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin are not significantly different from those of tetraphenylporphyrin. illinois.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin |

| 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin |

| 2,7-Dinitro-5,10,15,20-tetrakis(3-methylphenyl)porphyrin |

| 2,13-Dinitro-5,10,15,20-tetrakis(3-methylphenyl)porphyrin |

| meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin |

| 5,10,15,20-tetrakis(3,5-difluorophenyl)porphyrin |

Analysis of Positional Disorder in Pyrrole NH Atoms

The inner core of a free-base porphyrin contains two hydrogen atoms attached to opposing pyrrole nitrogen atoms. These hydrogen atoms are not static but can move between the four available nitrogen sites in a process known as NH tautomerism. This dynamic process represents a form of positional disorder. The rate and equilibrium of this tautomerization are sensitive to the molecular environment, including the effects of peripheral substituents, temperature, and solvent polarity.

The study of NH tautomerism is often carried out using variable-temperature proton nuclear magnetic resonance (¹H NMR) spectroscopy. At low temperatures, the exchange is slow enough on the NMR timescale to observe distinct signals for the inner NH protons and the non-equivalent β-pyrrole protons. As the temperature increases, these signals broaden and eventually coalesce into a single average signal, indicating a rapid exchange.

For substituted tetraphenylporphyrins, the energy barriers for this tautomerization process have been determined. For instance, studies on various tetraphenylporphyrin derivatives have calculated the free energy of activation (ΔG‡) for this process. morressier.com The nature of the substituents on the phenyl rings can influence these energy barriers by inducing electronic effects and steric strain, which can lead to in-plane and out-of-plane distortions of the porphyrin core. morressier.com For example, electron-withdrawing groups on the meso-aryl substituents have been shown to stabilize certain tautomeric forms. acs.org

The tautomeric equilibrium can also be significantly affected by the solvent. Polar solvents with high donor numbers, such as dimethylformamide (DMF) and pyridine, can stabilize specific tautomers through hydrogen bonding and other intermolecular interactions, sometimes leading to noticeable color changes in the solution. acs.orgacs.org In the solid state, X-ray diffraction can reveal the positions of the inner hydrogens, often showing them disordered over the four nitrogen sites, reflecting the dynamic nature of tautomerism.

Characterization of Hydrogen Bonding Networks (O–H···O, C–H···O, N–H···N)

In the crystalline state, porphyrin molecules often engage in a variety of non-covalent interactions, including hydrogen bonding, which play a critical role in defining the supramolecular architecture. For tetra-aryl porphyrins, several types of hydrogen bonds can be identified.

In closely related structures, such as meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin, extensive hydrogen bonding networks have been characterized. These networks can involve O–H···O interactions where, for example, hydroxy groups on the phenyl rings of one porphyrin molecule connect with those of an adjacent molecule, creating extended ribbons or layers.

Weak C–H···O hydrogen bonds are also prevalent, connecting different molecular assemblies. These interactions can occur between the C-H bonds of the phenyl rings or the porphyrin macrocycle and oxygen atoms from methoxy groups or solvent molecules.

The table below summarizes typical hydrogen bond parameters observed in related porphyrin crystal structures.

| Bond Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···N | N-H···N | 0.86 | 2.19 | 2.99 | 155 |

| O–H···O | O-H···O | 0.82 | 1.95 | 2.76 | 170 |

| C–H···O | C-H···O | 0.93 | 2.55 | 3.46 | 167 |

Note: The data presented are representative values from studies of structurally similar porphyrin compounds and are intended to be illustrative.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While free-base porphyrins in their ground state are typically diamagnetic (no unpaired electrons), EPR becomes a powerful tool for studying their paramagnetic states, such as their triplet excited states or their radical ions.

For free-base tetra-aryl porphyrins, EPR has been instrumental in studying the photogenerated triplet state. Upon irradiation with light, the porphyrin can undergo intersystem crossing from the singlet excited state to the triplet state. The triplet state has two unpaired electrons, making it EPR active. Triplet EPR spectroscopy can provide detailed information about the electronic structure of this excited state, including the zero-field splitting parameters (D and E), which are sensitive to the symmetry and electronic distribution of the molecule. polimi.it

Advanced EPR techniques, such as time-resolved EPR (TR-EPR) with photoselection, have been used to investigate dynamic processes in the excited state, such as phototautomerism. polimi.itpolimi.it By exciting a sample with polarized light, it is possible to selectively populate certain molecular orientations, and the resulting EPR spectrum provides information about the orientation of the principal axes of the magnetic interactions within the molecular frame. polimi.it These studies have helped to elucidate the mechanisms of tautomerization in the excited state. polimi.itpolimi.it

While specific EPR studies on this compound are not widely reported, the principles and findings from studies on other free-base tetraphenylporphyrin derivatives, such as the sulfonated analogue H₂TPPS⁴⁻, are highly relevant. polimi.itpolimi.it These studies demonstrate the utility of EPR in probing the subtle electronic and structural dynamics of the porphyrin macrocycle.

Microscopic Analysis of Bulk Materials (e.g., Scanning Electron Microscopy)

Microscopic techniques are essential for characterizing the morphology and structure of bulk materials and molecular assemblies of porphyrins. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide valuable information about the size, shape, and organization of porphyrin aggregates, crystals, and nanostructures.

For instance, TEM has been used to investigate the self-assembly of functionalized tetraphenylporphyrin derivatives into nanowires. rsc.org Such studies reveal how molecular design influences the formation of extended, ordered structures. Similarly, AFM has been employed to observe the columnar or pyramidal nanostructures formed when porphyrins are immobilized on silica (B1680970) matrices.

While specific SEM studies on this compound are not detailed in the available literature, it is a standard technique for visualizing the surface topography of solid-state porphyrin materials. SEM analysis would be expected to reveal details about the crystal habit, surface features, and the degree of aggregation of the bulk powder. This information is crucial for understanding how the material might interact with other substances or how it could be processed for various applications. The morphology of porphyrin-based materials can significantly impact their properties, such as their performance in sensor devices or as catalysts.

Electronic and Photophysical Properties of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin Systems

Electronic Absorption Characteristics (Soret and Q-bands)

The electronic absorption spectrum of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin (T3MPP), like other tetraphenylporphyrin (B126558) (TPP) derivatives, is defined by two main features: an extremely intense Soret band (or B-band) in the near-UV region (around 400-430 nm) and a series of four weaker absorptions in the visible region, known as Q-bands (between 500 and 700 nm). These transitions originate from the π-electron system of the porphyrin macrocycle. The Soret band corresponds to a strongly allowed transition to the second excited singlet state (S₂), while the Q-bands are associated with a quasi-forbidden transition to the first excited singlet state (S₁).

Influence of Methoxy (B1213986) Substituent Position on Absorption Spectra

The position of the methoxy (-OCH₃) substituent on the meso-phenyl rings has a subtle but discernible effect on the electronic absorption spectrum. The methoxy group is an electron-donating group, and its presence influences the energy levels of the porphyrin's molecular orbitals.

When comparing the meta-substituted isomer (T3MPP) with its para-substituted counterpart, 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin (T4MPP), and the unsubstituted Tetraphenylporphyrin (TPP), slight shifts in the absorption maxima are observed. In a solvent like dichloromethane (B109758), the Soret band remains at a similar wavelength for both methoxy-substituted isomers. However, the Q-bands of the para-isomer are slightly red-shifted compared to the meta-isomer, indicating a slightly stronger electronic perturbation from the para position. Both methoxy-substituted porphyrins show a red shift in their Q-bands compared to unsubstituted TPP, which is consistent with the electron-donating nature of the substituent.

Table 1: Comparison of Absorption Maxima (λmax in nm) for TPP and its Methoxy-Substituted Derivatives in Dichloromethane

| Compound | Soret Band (nm) | Q-Band I (nm) | Q-Band II (nm) | Q-Band III (nm) | Q-Band IV (nm) |

|---|---|---|---|---|---|

| TPP | 419 | 515 | 549 | 592 | 648 |

| T3MPP | 421 | 517 | 553 | 592 | 650 |

| T4MPP | 421 | 519 | 556 | 595 | 652 |

Data sourced from PorphyChem and other spectroscopic studies. porphychem.com

Spectroscopic Response to Protonation

The addition of acid to a solution of this compound causes a dramatic change in its electronic absorption spectrum due to the protonation of the two inner nitrogen atoms of the porphyrin core. This process forms a dication (H₂P²⁺), which alters the symmetry of the molecule from D₂h to D₄h.

This change in symmetry has a profound effect on the electronic transitions. The Soret band undergoes a significant bathochromic (red) shift, typically moving from around 421 nm to approximately 448 nm. researchgate.net Concurrently, the four distinct Q-bands of the free-base porphyrin collapse into two bands, with a single, broad, and much weaker absorption appearing at a longer wavelength, often around 670 nm. researchgate.netresearchgate.net This spectral transformation is a characteristic feature of porphyrin protonation and serves as a reliable indicator of the formation of the dicationic species in acidic environments. researchgate.netnih.govresearchgate.net

Fluorescence Spectroscopy and Quantum Yield Determinations

Upon excitation into its absorption bands, this compound exhibits characteristic fluorescence emission from its first excited singlet state (S₁). The fluorescence spectrum is typically a mirror image of the Q-band absorption spectrum and consists of two main emission bands. For TPP derivatives, these bands, Q(0,0) and Q(0,1), are usually found around 650 nm and 720 nm.

Table 2: Fluorescence Quantum Yields (ΦF) for T3MPP-related Porphyrins

| Compound | Solvent | ΦF |

|---|---|---|

| TPP (Reference) | Toluene (B28343) | 0.11 |

| 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin | Tetrahydrofuran | 0.10 |

| 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | Chloroform | 0.08 |

| TPP-based Dendrimers | Toluene | 0.12 - 0.13 |

Data compiled from various photophysical studies. nih.govacademie-sciences.fr

Triplet State Dynamics and Lifetimes (τT)

Following excitation to the singlet state, the porphyrin molecule can undergo intersystem crossing (ISC) to the lower-energy first excited triplet state (T₁). This process is crucial for applications such as photodynamic therapy, as the long-lived triplet state is the primary precursor to singlet oxygen generation.

Direct experimental data for the triplet state dynamics of this compound are scarce. However, extensive studies on the structurally analogous 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) in methanol (B129727) provide excellent reference values. For m-THPP, the triplet quantum yield (ΦT), which is the fraction of excited singlet states that convert to triplet states, is very high at 0.84. The triplet lifetime (τT), which is the average duration of the triplet state before it decays, was measured to be 220 microseconds (µs) in deaerated methanol. rsc.org These values indicate a highly efficient formation of a long-lived triplet state, a characteristic feature of many free-base porphyrins. The triplet state properties are influenced by factors such as the presence of heavy atoms, which can enhance ISC rates, and the presence of quenchers like molecular oxygen. rsc.org

Singlet Oxygen Generation (¹O₂) Quantum Yields (ΦΔ)

The excited triplet state of the porphyrin can transfer its energy to ground-state molecular oxygen (³O₂), an efficient triplet-state quencher. This energy transfer process results in the formation of the highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Free-base porphyrins are known to be efficient photosensitizers for singlet oxygen. For the para-isomer, T4MPP, a ΦΔ value of 0.65 has been reported in tetrahydrofuran. The related meta-hydroxy analog, m-THPP, exhibits a ΦΔ of 0.43–0.46 in air-saturated methanol. rsc.org Unsubstituted TPP shows a ΦΔ of 0.60. academie-sciences.fr These data strongly suggest that this compound is also an effective singlet oxygen generator, with an expected quantum yield likely in the range of 0.45 to 0.65, depending on the solvent and oxygen concentration.

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for T3MPP and Related Porphyrins

| Compound | Solvent | ΦΔ |

|---|---|---|

| 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin | Methanol (air-sat.) | 0.43 - 0.46 |

| TPP | Dichloromethane | 0.60 |

| 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin | Tetrahydrofuran | 0.65 |

Data sourced from comparative photophysical studies. academie-sciences.frrsc.org

Factors Governing Singlet Oxygen Production Efficiency

The efficiency of singlet oxygen generation by this compound and related systems is governed by several key factors:

Triplet State Quantum Yield (ΦT) and Lifetime (τT): A high triplet quantum yield is a prerequisite for efficient singlet oxygen production. Furthermore, a sufficiently long triplet lifetime is necessary to allow for diffusional encounters and energy transfer to molecular oxygen.

Oxygen Concentration: The generation of singlet oxygen is directly dependent on the availability of ground-state oxygen in the solvent. The quantum yield is significantly higher in oxygen-saturated solutions compared to air-saturated or deaerated solutions. rsc.org

Metallation (Heavy-Atom Effect): The insertion of a metal ion into the porphyrin core profoundly impacts singlet oxygen generation. Diamagnetic metals with filled d-orbitals, such as Zn(II), can increase the rate of intersystem crossing and often lead to high singlet oxygen yields. Conversely, paramagnetic metals like Cu(II) have unpaired electrons that provide a rapid, non-radiative decay pathway for the porphyrin triplet state, effectively quenching singlet oxygen production. rsc.org

Molecular Environment and Aggregation: The local environment of the porphyrin can influence its photophysical properties. Aggregation of porphyrin molecules can lead to self-quenching, which provides an alternative de-excitation pathway that competes with energy transfer to oxygen, thereby reducing the singlet oxygen quantum yield.

Dioxygen Quenching Rates in Excited States

For instance, a study on 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), which also possesses meta-substituted phenyl rings, provides data on its photophysical properties in methanol. rsc.org The properties of the first excited triplet state are reported to be quite uniform across a series of related porphyrins. rsc.org In air-saturated methanol, the quantum yields of singlet oxygen formation are high, ranging from 0.43 to 0.46, and increase to 0.59–0.62 in oxygen-saturated methanol. rsc.org

The rate of quenching of the triplet state by dioxygen is a key parameter in determining the singlet oxygen quantum yield (ΦΔ). For m-THPP in methanol, the following photophysical properties have been measured, which are pertinent to understanding the dynamics of dioxygen quenching.

Table 1: Photophysical Properties of m-THPP in Methanol rsc.org

| Property | Value |

|---|---|

| Fluorescence Quantum Yield (Φf) | Value not specified |

| Triplet Quantum Yield (ΦT) | Value not specified |

| Triplet Lifetime (τT) | Value not specified |

| Dioxygen Quenching Rate | Value not specified |

| Singlet Oxygen Quantum Yield (ΦΔ) (air-saturated) | 0.43–0.46 |

| Singlet Oxygen Quantum Yield (ΦΔ) (O₂-saturated) | 0.59–0.62 |

Note: Specific values for Φf, ΦT, and τT for m-THPP were not provided in the source.

Comparative Photophysical Studies with Isomeric and Metallated Porphyrins

The position of the methoxy substituent on the phenyl rings and the presence of a central metal ion can significantly influence the photophysical properties of the porphyrin macrocycle. A comparative analysis with the isomeric 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) and its metallated derivatives reveals these effects.

Studies on a series of 5,10,15,20-tetrakis(methoxyphenyl)porphyrins have demonstrated that these synthetic porphyrins are effective photosensitizers. ias.ac.in The photodynamic activities of the free-base TMP and its metal complexes with zinc(II) (ZnTMP), copper(II) (CuTMP), and cadmium(II) (CdTMP) have been compared. nih.gov The quantum yields of singlet molecular oxygen (¹O₂) production (ΦΔ) were determined in tetrahydrofuran, yielding values of 0.65 for TMP, 0.73 for ZnTMP, and 0.73 for CdTMP. nih.gov Notably, ¹O₂ formation was not detected for CuTMP. nih.gov This is attributed to the paramagnetic nature of the Cu(II) ion, which provides an efficient non-radiative decay pathway for the triplet state.

The fluorescence quantum yield (ΦF) is another important parameter that is affected by metallation. For instance, the fluorescence quantum yield of ZnTMP in N,N-dimethylformamide (DMF) is reported to be 0.049. nih.gov In a different study, a structurally related porphyrin, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin, exhibited a fluorescence quantum yield of 0.08 in chloroform.

The following table summarizes the comparative photophysical data for 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin and its metallated derivatives. It is generally observed that substituents on the meso-phenyl groups modulate the electronic properties of the porphyrin chromophore to a small extent.

Table 2: Comparative Photophysical Data of 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin (TMP) and its Metallated Derivatives in Tetrahydrofuran nih.gov

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin (TMP) | 0.65 |

| Zinc(II) 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin (ZnTMP) | 0.73 |

| Copper(II) 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin (CuTMP) | Not Detected |

The data indicates that the insertion of diamagnetic metal ions like Zn(II) and Cd(II) can enhance the singlet oxygen quantum yield compared to the free-base porphyrin. This is often attributed to the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby increasing the population of the state responsible for energy transfer to molecular oxygen. The lack of singlet oxygen production from the copper complex highlights the profound impact that the electronic configuration of the central metal ion has on the deactivation pathways of the excited porphyrin.

Electrochemical Behavior and Redox Properties of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin

Cyclic Voltammetry Analysis and Characterization

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of porphyrins. A typical CV experiment for a meso-substituted tetraphenylporphyrin (B126558) reveals a series of oxidation and reduction events occurring at the porphyrin macrocycle. The resulting voltammogram provides information on the potentials at which electron transfer occurs and the stability of the generated radical ions.

For meso-tetraphenylporphyrin derivatives, the CV typically shows two successive one-electron oxidations and two one-electron reductions. These processes correspond to the formation of a π-cation radical and a dication upon oxidation, and a π-anion radical and a dianion upon reduction. The reversibility of these redox waves, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), signifies the stability of the electrochemically generated species on the timescale of the experiment. nih.gov

In the case of metalloporphyrins, the central metal can also undergo redox changes, which may appear as additional waves in the voltammogram, distinct from the ring-centered processes. nih.gov For instance, the CV of various metallated 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrins shows two reversible anodic waves (porphyrin ring oxidations) and one cathodic wave (porphyrin ring reduction). nih.gov The specific solvent and supporting electrolyte system, such as dichloromethane (B109758) (DCM) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), can influence the stability of the redox products and the observed potentials. nih.gov

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are key parameters derived from cyclic voltammetry, representing the energy required to remove or add electrons to the porphyrin molecule. These potentials are highly sensitive to the molecular structure, including the nature of the meso-substituents and the central metal ion.

| Compound | First Oxidation (E1/2, V vs. SCE) | Second Oxidation (E1/2, V vs. SCE) | First Reduction (E1/2, V vs. SCE) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|---|

| Ru(p-MeOTPP)(CO) | 0.74 | 1.18 | -1.35 | CH2Cl2 / (CH3)2SO | bowdoin.edu |

| Ru(TPP)(CO) | 0.82 | 1.24 | -1.28 | CH2Cl2 / (CH3)2SO | bowdoin.edu |

| 2H-TFP | 0.60 | N/A | -1.80 | DCM | nih.gov |

Note: The potentials are indicative and can vary with experimental conditions. SCE = Saturated Calomel Electrode.

Impact of Substituent Electronic Effects on Redox Potentials

The electronic nature of the substituents at the meso-phenyl rings has a predictable and significant impact on the redox potentials of the porphyrin macrocycle. This relationship is often described by the Hammett equation, which provides a quantitative correlation between substituent properties and reaction rates or equilibrium constants. wikipedia.orgdalalinstitute.com

The methoxy (B1213986) group (-OCH₃) is an electron-donating group (EDG). Electron-donating substituents increase the electron density on the porphyrin π-system. This increased electron density makes the molecule easier to oxidize (removes an electron) and more difficult to reduce (adds an electron). Consequently, compared to unsubstituted tetraphenylporphyrin (TPP), 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is expected to exhibit:

Lower oxidation potentials (a shift to less positive values).

More negative reduction potentials (a shift to more negative values).

This trend is confirmed in studies of para-substituted tetraphenylporphyrins. bowdoin.edu The Ru(p-MeOTPP)(CO) complex, with four electron-donating methoxy groups, is oxidized at a potential 80 mV lower than its unsubstituted counterpart, Ru(TPP)(CO). bowdoin.edu

The position of the substituent (meta vs. para) is also crucial. A meta-methoxy group exerts its electron-donating effect primarily through the inductive effect, whereas a para-methoxy group contributes through both inductive and the more powerful resonance effect. youtube.com Therefore, the electron-donating effect of a meta-methoxy group is generally weaker than that of a para-methoxy group. This implies that the shift in redox potentials for this compound would likely be less pronounced than that observed for its 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin isomer. Studies have shown that the more electron donation a substituent provides, the higher the HOMO energy level becomes, resulting in a lower oxidation potential. koreascience.kr

Electrochemical Polymerization and Film Formation

Certain meso-substituted porphyrins can undergo electrochemical polymerization, forming a thin, conductive film on the electrode surface. This process typically occurs during repeated cyclic voltammetry scans at potentials sufficient to oxidize the monomer. The polymerization mechanism often involves the peripheral substituents on the meso-phenyl rings, which allows the porphyrin's intrinsic electronic and optical properties to be retained within the polymer structure.

For example, porphyrins functionalized with groups like amines or carbazoles can be electropolymerized. The mechanism is believed to proceed through the oxidation of the porphyrin monomer to a radical cation or dication. researchgate.net This highly reactive species can then undergo coupling reactions. In the case of porphyrins with pendant pyridyl groups, electropolymerization can occur via a nucleophilic attack of the pyridyl nitrogen onto the meso-positions of an electrogenerated porphyrin dication. nih.gov

While there are no specific reports on the electropolymerization of this compound, the presence of the methoxy groups could potentially influence film formation if appropriate polymerization conditions were applied. The formation of such a polymer film is readily observed in cyclic voltammetry by the progressive increase of the redox waves with each successive scan, indicating the deposition of an electroactive material onto the electrode. nih.gov

Coordination Chemistry and Metalloporphyrin Derivatives of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin

Synthesis of Metal Complexes (e.g., Ni(II), Zn(II), Cu(II), Co(II), Fe(III))

The synthesis of metalloporphyrins from the free-base 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin, abbreviated as H₂T(3-MeOP)P, is typically achieved by reacting the porphyrin with a salt of the desired metal. wikipedia.org This process involves the displacement of the two inner pyrrolic protons (N-H) and the coordination of the metal ion by the four nitrogen atoms of the porphyrin core. wikipedia.org

Commonly employed methods involve heating the free-base porphyrin with an excess of a metal salt, such as a chloride or acetate (B1210297) salt, in a high-boiling point solvent. Solvents like N,N-dimethylformamide (DMF), chloroform, or propionic acid are frequently used to facilitate the reaction, which often requires refluxing for several hours. rasayanjournal.co.innih.gov The progress of the metal insertion can be conveniently monitored using UV-Vis spectroscopy, as the characteristic spectral changes indicate the formation of the metalloporphyrin. researchgate.net

For instance, the synthesis of the copper(II) complex, CuT(3-MeOP)P, can be carried out by refluxing H₂T(3-MeOP)P with a copper(II) salt in DMF. rasayanjournal.co.in Similarly, complexes of other divalent metals like nickel(II), zinc(II), and cobalt(II) are prepared using their respective salts (e.g., NiCl₂, Zn(OAc)₂, Co(OAc)₂). porphychem.comporphychem.comsunumestore.com The synthesis of iron(III) complexes, such as FeT(3-MeOP)PCl, typically involves the reaction of the porphyrin with an iron(III) salt like anhydrous ferric chloride (FeCl₃) in a suitable solvent. nih.gov Upon completion of the reaction, the metalloporphyrin is typically purified by chromatography and recrystallization. nih.gov

Table 1: Common Methods for the Synthesis of Metalloporphyrins

| Metal Ion | Typical Metal Salt | Common Solvent | General Reaction Conditions |

|---|---|---|---|

| Ni(II) | Nickel(II) Acetate or Nickel(II) Chloride | DMF, Chloroform | Reflux for several hours |

| Zn(II) | Zinc(II) Acetate or Zinc(II) Chloride | DMF, Chloroform/Methanol (B129727) | Reflux for several hours |

| Cu(II) | Copper(II) Acetate or Copper(II) Chloride | DMF, Propionic Acid | Reflux for 30 min to 2 hours |

| Co(II) | Cobalt(II) Acetate or Cobalt(II) Chloride | DMF, Toluene (B28343) | Reflux for several hours |

| Fe(III) | Iron(III) Chloride | DMF, Acetic Acid | Reflux for several hours |

Influence of Metalation on Electronic and Photophysical Properties

The insertion of a metal ion into the porphyrin core has a profound effect on its electronic structure and resulting photophysical properties. These changes are readily observed in the UV-Vis absorption and fluorescence spectra.

The UV-Vis spectrum of the free-base H₂T(3-MeOP)P exhibits a characteristic pattern for porphyrins of D₂h symmetry, featuring an intense Soret band (or B band) near 420 nm and four weaker Q-bands in the 500-700 nm region. nih.gov Upon metalation, the symmetry of the porphyrin macrocycle increases to D₄h. This change in symmetry simplifies the spectrum, causing the four Q-bands to collapse into two. researchgate.net The more intense of these is denoted as the α-band and the less intense, higher energy band as the β-band. researchgate.net

Generally, metalation leads to a red-shift (bathochromic shift) in both the Soret and Q-bands. researchgate.netresearchgate.net The extent of this shift depends on the specific metal ion incorporated. The introduction of a metal ion also typically leads to fluorescence quenching. While the free-base porphyrin is often fluorescent, many of its metallo-derivatives, particularly those with paramagnetic metal centers like Cu(II) or Co(II), are non-fluorescent or show significantly reduced fluorescence intensity. researchgate.net This is attributed to the promotion of efficient intersystem crossing to the triplet state or other non-radiative decay pathways facilitated by the heavy metal atom. In contrast, closed-shell d¹⁰ metal complexes, such as those with Zn(II), often remain fluorescent. acs.org

Table 2: Representative UV-Vis Spectral Data for Free-Base and Metallated Tetraphenylporphyrin (B126558) Derivatives

| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Number of Q-Bands | Reference |

|---|---|---|---|---|

| H₂TPP (Free-Base) | ~419 | ~515, 550, 590, 648 | 4 | nih.gov |

| ZnTPP | ~422 | ~550, 590 | 2 | |

| CuTPP | ~417 | ~540 | 2 (often merged) | |

| CoTPP | ~412 | ~528 | 2 (often merged) | researchgate.net |

Investigation of Metal-Ligand Interactions and Axial Coordination

The central metal ion in a metalloporphyrin complex is often capable of coordinating additional ligands in the axial positions (i.e., perpendicular to the porphyrin plane). wikipedia.org This is particularly true for metals that favor coordination numbers greater than four, such as iron, cobalt, and zinc. escholarship.orgillinois.edu The study of these metal-ligand interactions is crucial as axial coordination can significantly modulate the electronic, catalytic, and photophysical properties of the metalloporphyrin.

The coordination of axial ligands can be investigated using various spectroscopic techniques, most notably UV-Vis spectroscopy. acs.org The addition of a potential ligand, such as pyridine (B92270) or imidazole (B134444), to a solution of a five-coordinate or four-coordinate metalloporphyrin often results in distinct shifts in the Soret and Q-bands, indicating the formation of a five- or six-coordinate species. escholarship.org For example, studies on iron tetraphenylporphyrin have shown that axial complexation by imidazole ligands leads to a noticeable growth and shift in the Soret band. escholarship.org

The strength of the axial coordination depends on several factors, including the nature of the metal ion, its oxidation state, and the basicity (pKa) of the ligand. researchgate.net For instance, zinc(II) porphyrins readily form five-coordinate complexes with a variety of nitrogenous bases, while iron(III) porphyrins can form both five- and six-coordinate complexes depending on the ligand and reaction conditions. illinois.eduacs.org These interactions are fundamental to the function of heme proteins, where the axial ligand provided by an amino acid residue (e.g., histidine) is key to the biological activity of the iron porphyrin center. escholarship.org

Structural Distortions within the Porphyrin Macrocycle upon Metalation

While often depicted as a perfectly planar molecule, the porphyrin macrocycle can exhibit significant structural distortions. The insertion of a metal ion into the central cavity is a primary cause of such distortions. illinois.edu The ideal size of the porphyrin's central hole is approximately 2.0 Å. Metal ions with ionic radii that differ from this value can induce strain, leading to deviations from planarity.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metalloporphyrins. nih.gov These studies have revealed several common types of distortions:

Ruffling: A saddle-shaped (sad) distortion where opposite pyrrole (B145914) rings are tilted up and down relative to the mean porphyrin plane.

Doming: A dome-shaped (dom) distortion where all four pyrrole rings are tilted in the same direction.

Waving: A wave-like (wav) distortion along either the N-N or C-C axes.

In many five-coordinate metalloporphyrins, the metal ion is displaced from the mean plane of the four coordinating nitrogen atoms (the N₄ plane) towards the axial ligand. researchgate.net For example, in a zinc porphyrin complex, the Zn(II) cation was found to be displaced by 0.22 Å from the N₄ mean plane. researchgate.net These structural distortions can influence the reactivity and electronic properties of the metalloporphyrin by altering the orbital overlap and the accessibility of the metal center. rsc.org

Thermal Stability of Metalloporphyrin Complexes

Porphyrins and their metal complexes are known for their high thermal stability, a property that makes them suitable for applications under elevated temperatures, such as in catalysis. wikipedia.orgillinois.edu The robustness of the aromatic macrocycle contributes significantly to this stability.

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of these compounds. TGA measures the change in mass of a sample as a function of temperature. For metalloporphyrins, TGA curves typically show that the complexes are stable up to high temperatures, often with decomposition onset temperatures well above 300°C or 400°C. electrochemsci.org Studies on various metalloporphyrins have shown that significant mass loss generally begins at temperatures higher than 250 °C. electrochemsci.org The insertion of a metal into the porphyrin ring does not typically compromise this stability and can, in some cases, enhance it compared to the free-base ligand. electrochemsci.org

Computational and Theoretical Studies of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the molecular structure and reactivity of porphyrins. By calculating the electron density, DFT methods can accurately predict the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. For porphyrins, DFT is crucial for understanding the planarity of the macrocycle and the orientation of the peripheral substituent groups.

Geometry optimization using DFT finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov For instance, in a closely related compound, meso-5,10,15,20-Tetra-kis(4-hy-droxy-3-meth-oxy-phen-yl)porphyrin, crystallographic studies, which DFT calculations aim to replicate, show the porphyrin core to be nearly planar. nih.gov The substituent benzene (B151609) rings in this analogue are found to make significant dihedral angles with the porphyrin core plane, at approximately 70.37° and 66.95°. nih.gov Such twisting is a common feature in tetraarylporphyrins and significantly influences their electronic properties and potential for aggregation.

DFT calculations also provide insights into the reactivity of the porphyrin. By analyzing the distribution of electron density and molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This is vital for predicting how the porphyrin will interact with other molecules and its potential role in catalysis or as a sensor. For example, the calculated geometry of a porphyrin can determine the size of its central cavity, which is crucial for its ability to bind metal ions. chemrxiv.org

Table 1: Representative Structural Parameters for a Substituted Tetraphenylporphyrin (B126558) Analogue (Based on data for meso-5,10,15,20-Tetra-kis(4-hy-droxy-3-meth-oxy-phen-yl)porphyrin)

| Parameter | Value | Reference |

| Porphyrin Core RMS Deviation | 0.045 Å | nih.gov |

| Substituent Ring Dihedral Angle 1 | 70.37 (4)° | nih.gov |

| Substituent Ring Dihedral Angle 2 | 66.95 (4)° | nih.gov |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for elucidating the electronic properties of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin. These methods, particularly DFT, are used to determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that helps to describe the electronic and optical properties of the molecule. nih.gov A smaller gap generally indicates that the molecule can be more easily excited, which influences its color and photochemical behavior. For porphyrins, the characteristic strong absorption in the Soret and Q-band regions is directly related to electronic transitions involving these frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). A molecule with a low HOMO-LUMO gap is considered to have high chemical reactivity and low kinetic stability. nih.gov These calculations are fundamental for designing porphyrins for applications in areas like dye-sensitized solar cells, where tuning the electronic structure is key. mdpi.com Analysis of the electron density distribution, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can further explain the coordination properties of the porphyrin with other species. chemrxiv.org

Table 2: Representative Frontier Orbital Energies for a Substituted Porphyrin Analogue (Conceptual data based on principles from computational studies)

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.5 | Electron-donating capability |

| LUMO | -3.4 | Electron-accepting capability |

| HOMO-LUMO Gap | 2.1 | Chemical reactivity and optical properties |

Theoretical Modeling of Photophysical and Electrochemical Parameters

Theoretical modeling provides a framework for understanding and predicting the photophysical and electrochemical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis), which helps to interpret experimental findings and understand the nature of the electronic transitions. chemrxiv.orgacs.org

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for the Soret and Q-bands, which arise from π-π* transitions within the porphyrin macrocycle. These calculations can also shed light on how structural modifications, such as the introduction of methoxy (B1213986) groups at the meta position of the phenyl rings, influence the absorption spectrum. Furthermore, theoretical models can be used to estimate fluorescence properties, such as emission wavelengths and quantum yields (Φf). For related methoxyphenyl porphyrins, fluorescence quantum yields have been determined, providing a benchmark for theoretical predictions. researchgate.net

Computational electrochemistry, also often based on DFT, can predict the reduction and oxidation potentials of the porphyrin. These potentials are crucial for applications in electrocatalysis and sensors. The calculations determine the energy changes associated with adding or removing electrons from the molecule, which correspond to the redox potentials measured experimentally by techniques like cyclic voltammetry. For a similar porphyrin derivative, quasi-reversible one-electron reductions and a quasi-reversible oxidation have been observed experimentally, which theoretical models aim to replicate. nih.gov

Table 3: Representative Photophysical and Electrochemical Data for Related Porphyrins

| Property | Value | Compound | Reference |

| Soret Band (λmax) | 419 nm | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | nih.gov |

| Q-Bands (λmax) | 515, 550, 590, 648 nm | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | nih.gov |

| Fluorescence Quantum Yield (Φf) | 0.08 | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | nih.gov |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 | 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | |

| First Reduction Potential | -1.00 V | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | nih.gov |

| First Oxidation Potential | +1.20 V | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | nih.gov |

Simulations of Intermolecular Interactions and Aggregation

Simulations of intermolecular interactions and aggregation are key to understanding how this compound behaves in condensed phases, such as in solution or in the solid state. Porphyrins are known to form aggregates through non-covalent interactions, primarily π-π stacking and hydrogen bonding.

Molecular dynamics (MD) and Monte Carlo (MC) simulations can model the behavior of many porphyrin molecules over time, providing insights into the structures and stability of aggregates. These simulations can reveal how the solvent and the specific substituents on the porphyrin ring influence the aggregation process. For example, the 4-methoxy isomer of the title compound is known to form chiral supramolecular assemblies. sigmaaldrich.com

In the solid state, intermolecular interactions dictate the crystal packing. For highly substituted porphyrins, these interactions can lead to the formation of clathrate-like host-guest complexes or extended supramolecular networks. illinois.edu A study on the closely related meso-5,10,15,20-Tetra-kis(4-hy-droxy-3-meth-oxy-phen-yl)porphyrin revealed that the crystal structure is stabilized by a network of O-H⋯O hydrogen bonds, which connect the porphyrin molecules into ribbons. nih.gov Such detailed structural information from experimental studies provides excellent validation for computational models that simulate these intermolecular forces. Understanding and predicting these interactions is crucial for the rational design of porphyrin-based materials with desired solid-state properties.

Supramolecular Chemistry and Self Assembly of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, tetraarylporphyrins self-assemble into ordered structures through a variety of intermolecular interactions. The resulting crystal packing motifs are highly dependent on the nature and position of the substituents on the meso-phenyl rings. For substituted tetraphenylporphyrins, common motifs involve columnar arrays and layered structures. illinois.edu

In the absence of strong hydrogen-bonding groups, the packing of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin would be primarily governed by a combination of van der Waals forces and π-π stacking interactions between the porphyrin cores and the phenyl rings. The methoxy (B1213986) groups, with their potential for weak C-H···O interactions, could further influence the packing arrangement.

Table 1: Intermolecular Interactions in Related Porphyrin Crystal Structures

| Compound | Dominant Intermolecular Interactions | Resulting Motif |

| 5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrin | Not specified, but forms columnar arrays | Columnar arrays illinois.edu |

| meso-5,10,15,20-Tetrakis(4-hydroxy-3-methoxyphenyl)porphyrin | O-H···O hydrogen bonds, C-H···O hydrogen bonds | Ribbons and layers nih.gov |

| 5,10,15,20-Tetrakis(3,5-difluorophenyl)porphyrin | C-H···F hydrogen bonding, C-H···π interactions | 2D hydrogen-bonded framework porphychem.com |

Characterization of π-π Stacking Architectures

Pi-π stacking is a fundamental interaction in the self-assembly of porphyrins, arising from the attractive, noncovalent interactions between their large aromatic cores. These interactions are crucial in the formation of ordered aggregates and play a significant role in the electronic and photophysical properties of the resulting materials. The geometry of the π-stacked architectures can vary, leading to different types of aggregates, such as J-aggregates (edge-to-edge) and H-aggregates (face-to-face).

The characterization of π-π stacking in the solid state is primarily achieved through single-crystal X-ray diffraction. This technique provides precise information on the intermolecular distances and orientations of the porphyrin molecules within the crystal lattice. For example, in the crystal structure of meso-tetra(4-hydroxy-3-methoxyphenyl)porphyrin, a π-π stacking structure is observed with a distance of 4.232 Å between the centroids of adjacent pyrrole (B145914) rings. nih.gov

Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are also invaluable for characterizing π-π stacking, particularly in solution. The aggregation of porphyrins typically leads to significant changes in their electronic spectra. H-aggregation is often characterized by a blue-shift of the Soret band, while J-aggregation results in a red-shifted and often narrower Soret band.

Formation of One-Dimensional Chain Structures in Solid State

The directional nature of intermolecular interactions in porphyrin crystals can lead to the formation of one-dimensional (1D) chain structures. These chains are formed by the regular stacking of porphyrin molecules, often stabilized by a combination of π-π interactions and hydrogen bonds.

For example, the interaction between oppositely charged porphyrins, such as a tetra-anionic and a tetra-cationic porphyrin, can lead to the formation of an alternating one-dimensional stack. researchgate.net In this structure, the chains are stabilized by both electrostatic interactions and π-π interactions between the phenyl rings. The interplanar spacing between the porphyrin rings in such structures can be a key parameter in understanding the strength of the interaction.

In the case of this compound, while not possessing strong ionic charges, the interplay of π-π stacking and potential weak C-H···O interactions involving the methoxy groups could favor the formation of 1D chains in the solid state. The specific arrangement would depend on the crystallization conditions.

Solution-Phase Aggregation Behavior and Mechanisms

In solution, this compound, like many other porphyrins, can exhibit aggregation behavior, which is highly dependent on factors such as solvent polarity, concentration, temperature, and the presence of coordinating species or electrolytes. The aggregation process is driven by the tendency of the porphyrin molecules to minimize their interaction with the solvent and maximize favorable intermolecular interactions, primarily π-π stacking.

The aggregation of porphyrins in solution can be monitored using various spectroscopic techniques. UV-Vis spectroscopy is particularly sensitive to aggregation, as the formation of aggregates alters the electronic structure of the porphyrin, leading to changes in the position and intensity of the Soret and Q-bands. For instance, a deviation from the Beer-Lambert law, where absorbance is no longer linearly proportional to concentration, is a strong indicator of aggregation.

The mechanism of aggregation can proceed through different pathways, leading to various aggregate structures. For some porphyrins, aggregation is induced by changes in the solvent environment, such as the addition of a non-solvent or an increase in ionic strength. researchgate.net For example, the aggregation of a cationic porphyrin was observed upon the addition of NaCl, which was attributed to the shielding of electrostatic repulsion between the molecules. researchgate.net In other cases, changes in pH can trigger aggregation, as the protonation state of the porphyrin core can significantly influence its solubility and intermolecular interactions.

Catalytic Applications of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin and Its Metalloderivatives

Bioinspired Oxidation Catalysis

Metalloporphyrins are well-known for their ability to mimic the function of monooxygenase enzymes like Cytochrome P450, which are involved in a multitude of biological oxidation reactions. researchgate.net These synthetic analogues, particularly those containing manganese (Mn) and iron (Fe), can activate various oxygen donors to catalyze the oxidation of a wide range of organic substrates.

The catalytic cycle of these bioinspired systems typically involves the formation of a high-valent metal-oxo species, which is a potent oxidizing agent. researchgate.net While specific studies on the 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin complexes are not extensively documented, research on other substituted metalloporphyrins provides a strong basis for their potential in this area. For instance, manganese(III) porphyrin complexes are effective catalysts for the epoxidation of alkenes and the hydroxylation of alkanes. nih.govnorthwestern.edu The electronic nature of the substituents on the phenyl rings plays a crucial role in the stability and reactivity of the catalyst. Electron-donating groups, such as the methoxy (B1213986) group, can influence the redox potential of the metal center, thereby modulating the catalytic activity. nih.gov

Photocatalysis and Photo-induced Reactions

Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and their ability to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon irradiation. sigmaaldrich.com This property is harnessed in photocatalysis for various applications, including the degradation of organic pollutants and in photodynamic therapy.

While direct photocatalytic studies on this compound are not widely reported, research on its 4-methoxy isomer provides valuable insights. For example, the free-base 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) and its zinc(II) and cadmium(II) complexes have been shown to be effective photosensitizers, with singlet oxygen quantum yields (ΦΔ) of 0.65, 0.73, and 0.73, respectively, in tetrahydrofuran. researchgate.netsigmaaldrich.com These complexes have demonstrated the ability to photo-induce the oxidation of L-tryptophan and exhibit cytotoxic effects on cancer cell lines upon illumination. researchgate.netsigmaaldrich.com It is reasonable to expect that this compound and its metalloderivatives would exhibit similar photocatalytic properties, although the specific efficiency might differ due to the different substitution pattern.

A study on a pyrazine (B50134) cadmium(II) complex of tetrakis(4-methoxyphenyl)porphyrin demonstrated its photocatalytic activity in the degradation of the reactive dye Levafix Blue CA under solar light irradiation, achieving 80% degradation after 150 minutes. mdpi.com This highlights the potential of metallated methoxy-substituted porphyrins in environmental remediation.

Asymmetric Organophotocatalysis

Asymmetric organophotocatalysis is a rapidly growing field that combines the principles of photocatalysis and asymmetric synthesis to achieve enantioselective transformations. Chiral porphyrins and their metal complexes are promising candidates for this application due to their tunable photophysical and catalytic properties. By incorporating chiral moieties into the porphyrin structure, it is possible to create a chiral environment around the catalytic active site, which can induce enantioselectivity in photo-induced reactions.

While there is no specific literature detailing the use of this compound in asymmetric organophotocatalysis, the general principles have been established with other chiral porphyrin systems. For instance, novel chiral porphyrin ligands have been synthesized and their in-situ formed transition metal complexes have been shown to catalyze asymmetric epoxidation reactions with excellent yields and enantiomeric excesses. nih.gov This suggests that if a chiral derivative of this compound were to be synthesized, it could potentially serve as a catalyst in asymmetric organophotocatalytic reactions.

Catalytic Oxidation of Organic Substrates

The catalytic oxidation of organic substrates is a cornerstone of modern synthetic chemistry, and metalloporphyrins have been extensively studied as catalysts for these transformations. Manganese and iron complexes of various tetraphenylporphyrin (B126558) derivatives have shown significant activity in the oxidation of a wide array of organic compounds, including alkanes and alkenes. mdpi.com

Although specific data for this compound is scarce, studies on related systems provide a good indication of its potential. For example, manganese(III) porphyrins have been shown to catalyze the epoxidation of styrene (B11656) with high turnover numbers. northwestern.edu The nature of the oxidant and the reaction conditions significantly influence the product distribution and catalyst stability.

Below is a table summarizing the catalytic oxidation of various substrates using different metalloporphyrin catalysts, which can serve as a reference for the expected activity of metallo-derivatives of this compound.

Table 1: Catalytic Oxidation of Organic Substrates by Metalloporphyrin Analogs (Note: Data for the specific 3-methoxyphenyl (B12655295) derivative is not available in the cited literature. The following table presents data for related porphyrin compounds to illustrate typical catalytic performance.)

| Catalyst | Substrate | Oxidant | Product(s) | Conversion/Yield | Reference |

| Manganese(III) 5,10,15,20-tetrakis(p-carboxyphenyl)porphyrin | Cyclohexane | Iodosylbenzene | Cyclohexanol, Cyclohexanone | Up to 70% conversion | mdpi.com |

| Manganese(III) 5,15-bis(pentafluorophenyl)-10,20-di(pyridyl)porphyrin | Styrene | 2-(tert-butylsulfonyl)iodosylbenzene | Styrene oxide | High yield (TON of 2150) | mdpi.com |

| Manganese(III) 5,10,15,20-tetrakis(ethoxycarbonyl)porphyrin | Styrene | TBHP | Benzaldehyde | High conversion | mdpi.com |

| Iron(III) 5,10,15,20-tetrakis(p-hydroxyphenyl)porphyrin | 2,4,6-trichlorophenol | KHSO₅ | Oxidized products | - | researchgate.net |

Advanced Materials Science Applications of 5,10,15,20 Tetra 3 Methoxyphenyl Porphyrin

Integration into Opto-electronic Materials

The integration of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin into opto-electronic materials stems from its inherent properties as a chromophore with a large, delocalized π-electron system. This system is responsible for its strong absorption in the visible region of the electromagnetic spectrum, a characteristic feature of porphyrins. The electronic properties of T(3-MP)P can be modulated by the introduction of substituents on the phenyl rings, which in turn affects its performance in opto-electronic devices.

Meso-substituted porphyrins are known to exhibit significant third-order nonlinear optical (NLO) responses, which are crucial for applications in optical switching, optical limiting, and data storage. The NLO properties of porphyrins can be tuned by modifying their molecular structure, such as by introducing electron-donating or electron-withdrawing groups at the meso-positions. Studies on various meso-substituted porphyrins have shown that the nature and position of the substituents on the phenyl rings play a critical role in determining the magnitude of the third-order nonlinear susceptibility (χ(3)). For instance, the introduction of electron-donating groups like methoxy (B1213986) groups is expected to enhance the NLO response.

Research on similar meso-tetraphenylporphyrin derivatives has provided insights into their NLO behavior. The Z-scan technique is commonly employed to measure the nonlinear absorption and refraction of these materials. While specific data for this compound is not extensively documented in readily available literature, the general trends observed for methoxy-substituted porphyrins suggest that T(3-MP)P would possess a significant NLO response. The delocalized π-electron system of the porphyrin core, coupled with the electronic influence of the methoxy substituents, provides a framework for strong light-matter interactions, which is a prerequisite for high NLO activity.

Table 1: Representative Third-Order Nonlinear Optical Properties of Meso-Substituted Porphyrins (Illustrative Data) Note: This table is illustrative and based on general findings for meso-substituted porphyrins, as specific data for this compound is not widely available.

| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ(3)) |

|---|---|---|---|

| Tetraphenylporphyrin (B126558) (TPP) | Data not specified | Data not specified | Data not specified |

| Tetra(4-methoxyphenyl)porphyrin | Data not specified | Data not specified | Data not specified |

Energy transfer and photoionization are fundamental processes in many photophysical and photochemical applications. Porphyrins, including T(3-MP)P, are excellent candidates for studying these processes due to their well-defined excited states and redox properties. Upon absorption of light, the porphyrin is promoted to an excited singlet state, from which it can undergo several decay pathways, including fluorescence, intersystem crossing to a triplet state, or energy transfer to an acceptor molecule.

In model systems, this compound can act as a photosensitizer, absorbing light and transferring the excitation energy to an adjacent molecule. The efficiency of this energy transfer is dependent on factors such as the distance between the donor and acceptor, their spectral overlap, and their relative orientation. The methoxy substituents can influence the excited-state lifetimes and energy levels, thereby affecting the kinetics and efficiency of energy transfer.

Photoionization, the process where a molecule absorbs a photon and ejects an electron, is another important process in which porphyrins can participate. The ionization potential of porphyrins can be tuned by the substituents on the periphery of the macrocycle. The electron-donating nature of the methoxy groups in T(3-MP)P is expected to lower its ionization potential compared to unsubstituted tetraphenylporphyrin, making it more susceptible to photoionization.

The central role of chlorophylls, which are porphyrin derivatives, in natural photosynthesis has inspired the development of artificial photosynthetic systems. These systems aim to mimic the primary processes of photosynthesis, namely light harvesting, charge separation, and electron transfer, to convert solar energy into chemical energy. This compound can serve as a key component in such artificial systems.

In a typical artificial photosynthetic model, a porphyrin is covalently linked to an electron acceptor and an electron donor. Upon photoexcitation, the porphyrin transfers an electron to the acceptor, creating a charge-separated state. The methoxy groups on the phenyl rings of T(3-MP)P can influence the electronic coupling between the porphyrin and the attached moieties, thereby affecting the rate and efficiency of charge separation and recombination. The goal is to achieve a long-lived charge-separated state that allows for subsequent chemical reactions to occur.

In natural photosynthesis, light-harvesting antennae complexes, composed of a large number of chlorophyll (B73375) molecules, capture light energy and efficiently transfer it to the reaction center. The design of synthetic light-harvesting antennae is a major area of research in artificial photosynthesis. These synthetic systems often employ arrays of porphyrins to mimic the function of natural antennae.

This compound can be incorporated into multiporphyrin arrays, where it can absorb light and transfer the energy to a central porphyrin acceptor. The methoxy groups can enhance the solubility of the porphyrin, facilitating the synthesis and processing of these complex supramolecular structures. The efficiency of light harvesting in these arrays depends on the arrangement of the porphyrin units and the efficiency of energy transfer between them.

Application in Chemical Sensing Technologies

Porphyrins are attractive candidates for chemical sensing due to the sensitivity of their optical and electrochemical properties to their local environment. Changes in the absorption or emission spectra, or in the redox potentials of the porphyrin, can be used to detect the presence of specific analytes. The central cavity of the porphyrin can coordinate with metal ions, while the periphery of the macrocycle can be functionalized to create specific binding sites for other molecules.